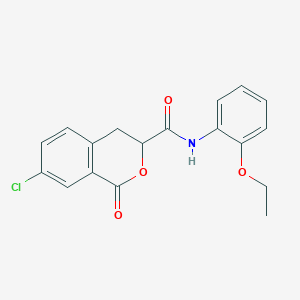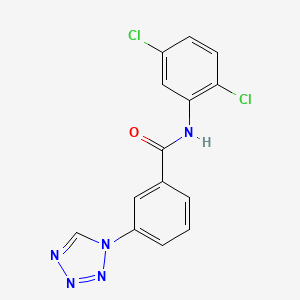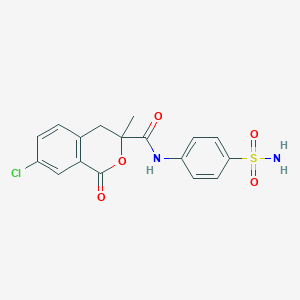![molecular formula C17H21N3O3S B6480166 2-[(1-methanesulfonylpiperidin-4-yl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 958578-91-1](/img/structure/B6480166.png)
2-[(1-methanesulfonylpiperidin-4-yl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is complex, with a methanesulfonylpiperidin-4-yl group attached to a dihydropyridazin-3-one core. The molecule contains a total of 63 bonds, including 29 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 urea (-thio) derivative, 1 tertiary amine (aliphatic), and 1 sulfonamide (thio-/dithio-) .Mecanismo De Acción
Compound A works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of pro-inflammatory molecules, and by inhibiting its activity, Compound A can reduce inflammation and oxidative stress. In addition, Compound A has been shown to reduce the production of nitric oxide, a molecule involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
Compound A has been studied for its biochemical and physiological effects on the body. In laboratory studies, Compound A has been shown to reduce inflammation and oxidative stress, as well as inhibit the growth of cancer cells. In addition, Compound A has been shown to reduce the production of nitric oxide, a molecule involved in the regulation of cell proliferation and apoptosis. In animal studies, Compound A has been shown to reduce inflammation and oxidative stress, and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound A has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be produced in large quantities. In addition, Compound A is relatively stable and has a long shelf life. However, there are some limitations to its use in laboratory experiments. Compound A is not water-soluble and must be dissolved in organic solvents in order to be used in experiments. In addition, Compound A is not readily available and must be synthesized in a laboratory.
Direcciones Futuras
The potential applications of Compound A are still being explored, and there are many potential future directions for research. One potential future direction is to study the effects of Compound A on other diseases, such as diabetes and obesity. In addition, Compound A could be studied for its potential applications in regenerative medicine, as it has been shown to reduce inflammation and oxidative stress. Another potential future direction is to study the effects of Compound A on the immune system, as it has been shown to reduce inflammation and oxidative stress. Finally, Compound A could be studied for its potential applications in drug delivery, as it has been shown to improve the bioavailability of drugs.
Métodos De Síntesis
Compound A was first synthesized in 1999 by a team of researchers at the University of Tokyo. The synthesis method begins with the preparation of a 2-methanesulfonylpiperidine-4-ylmethyl-6-phenyl-2,3-dihydropyridazin-3-one intermediate, which is then reacted with a reagent to form the final product. The synthesis method has been optimized over the years to improve the yield, and has been successfully applied in the production of Compound A for scientific research.
Aplicaciones Científicas De Investigación
Compound A has been studied for its potential applications in scientific research. It has been shown to have antioxidant and anti-inflammatory properties, and has been studied as a potential treatment for diseases such as Alzheimer’s and Parkinson’s. In addition, Compound A has been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in laboratory studies.
Propiedades
IUPAC Name |
2-[(1-methylsulfonylpiperidin-4-yl)methyl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-24(22,23)19-11-9-14(10-12-19)13-20-17(21)8-7-16(18-20)15-5-3-2-4-6-15/h2-8,14H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKZBHPANVIRRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6480083.png)
![2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6480092.png)
![2-[(E)-2-(thiophen-2-yl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6480099.png)
![2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6480103.png)

![N-{5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide](/img/structure/B6480114.png)

![N-(3,4-dimethoxyphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B6480119.png)



![2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B6480146.png)
![(2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-(4-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B6480154.png)
![N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}cyclopentanecarboxamide](/img/structure/B6480163.png)